molecular formula C23H24Cl2N2O3 B1681909 Solabegron CAS No. 451470-34-1

Solabegron

Cat. No.: B1681909
CAS No.: 451470-34-1
M. Wt: 447.4 g/mol
InChI Key: PMXCGBVBIRYFPR-FTBISJDPSA-N
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Description

Solabegron hydrochloride is a chemical compound that acts as a selective agonist for the beta-3 adrenergic receptor. It is being developed for the treatment of overactive bladder and irritable bowel syndrome. This compound hydrochloride has shown potential in producing visceral analgesia by releasing somatostatin from adipocytes .

Scientific Research Applications

Solabegron hydrochloride has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of solabegron hydrochloride involves multiple steps, starting with the preparation of the this compound zwitterion. The this compound zwitterion is then converted to this compound hydrochloride through specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound hydrochloride are not extensively detailed in the available literature. the process generally involves large-scale synthesis of the zwitterion followed by its conversion to the hydrochloride salt under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Solabegron hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound hydrochloride include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound hydrochloride include its metabolites and derivatives, which are studied for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Solabegron hydrochloride is unique in its ability to produce visceral analgesia by releasing somatostatin from adipocytes. This property distinguishes it from other beta-3 adrenergic receptor agonists, making it a promising candidate for the treatment of irritable bowel syndrome and overactive bladder .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Solabegron can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-(2-Aminoethyl)phenol", "2-chloro-4-[(1R,2S)-2-hydroxy-1-methylpropyl]phenol", "Sodium hydride", "2-propanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of 4-(2-Aminoethyl)phenol by reacting with 2-chloro-4-[(1R,2S)-2-hydroxy-1-methylpropyl]phenol in the presence of sodium hydride and 2-propanol to form a protected intermediate.", "Step 2: Deprotection of the protected intermediate by reacting with hydrochloric acid to obtain 4-(2-Aminoethyl)phenol.", "Step 3: Preparation of the hydrochloride salt of 4-(2-Aminoethyl)phenol by reacting with hydrochloric acid.", "Step 4: Alkylation of the hydrochloride salt of 4-(2-Aminoethyl)phenol with (1R,2S)-2-hydroxy-1-methylpropyl bromide in the presence of sodium hydroxide to form Solabegron intermediate.", "Step 5: Reduction of Solabegron intermediate with sodium borohydride in methanol to form Solabegron.", "Step 6: Purification of Solabegron by recrystallization from a mixture of acetic acid, water, and ethyl acetate." ] }

CAS No.

451470-34-1

Molecular Formula

C23H24Cl2N2O3

Molecular Weight

447.4 g/mol

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride

InChI

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1

InChI Key

PMXCGBVBIRYFPR-FTBISJDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
GW 427353
GW-427353
GW427353
solabegron
solabegron hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Solabegron?

A1: this compound acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]

Q2: What are the downstream effects of this compound binding to β3-AR?

A2: this compound binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, this compound's action on β3-AR on enteric neurons leads to the release of somatostatin. []

Q3: How does this compound's effect on enteric neurons differ from its effect on the bladder?

A3: While this compound promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided abstracts focus primarily on the pharmacological aspects of this compound and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into this compound's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.

Q8: What is known about the pharmacokinetics of this compound?

A8: Research indicates that this compound is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both this compound and its active metabolite were consistent with earlier Phase I studies at similar doses. []

Q9: How does this compound's pharmacokinetic profile relate to its dosing regimen?

A9: Specific dosing regimens and their relation to this compound's pharmacokinetic profile are not discussed in detail within the provided research abstracts.

Q10: What in vitro models have been used to investigate this compound's mechanism of action?

A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize this compound's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate this compound's ability to induce somatostatin release. []

Q11: What animal models have been used to assess the efficacy of this compound?

A11: Research utilized a dog model to investigate this compound's effects on bladder function. [, ] Results showed that this compound induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.

Q12: Have there been any clinical trials investigating this compound's efficacy in humans?

A12: Several clinical trials have been conducted to assess this compound's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]

Q13: How does this compound compare to other β3-AR agonists in clinical development for OAB?

A13: this compound is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.

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